molecular formula C24H20O B14362377 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane CAS No. 95460-00-7

2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane

Cat. No.: B14362377
CAS No.: 95460-00-7
M. Wt: 324.4 g/mol
InChI Key: MLCKKBAJRUTQPY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane is an organic compound characterized by its unique structure, which includes a phenanthrene and a phenyl group attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane typically involves the reaction of phenanthrene and phenyl derivatives with an oxirane precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or other electrophiles can be used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-(naphthalen-1-yl)-3-phenyloxirane
  • 2,2-Dimethyl-3-(anthracen-1-yl)-3-phenyloxirane

Comparison: Compared to similar compounds, 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane is unique due to the presence of the phenanthrene group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

95460-00-7

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

2,2-dimethyl-3-phenanthren-1-yl-3-phenyloxirane

InChI

InChI=1S/C24H20O/c1-23(2)24(25-23,18-10-4-3-5-11-18)22-14-8-13-20-19-12-7-6-9-17(19)15-16-21(20)22/h3-16H,1-2H3

InChI Key

MLCKKBAJRUTQPY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C2=CC=CC=C2)C3=CC=CC4=C3C=CC5=CC=CC=C54)C

Origin of Product

United States

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